2,3,4,6-四-O-乙酰基-α-D-吡喃葡萄糖甲酯

描述

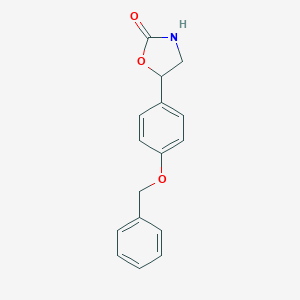

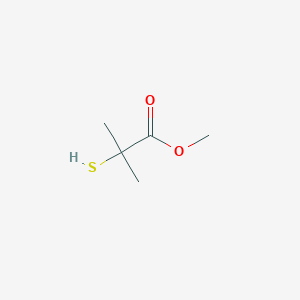

Alpha-D-Glucopyranoside methyl tetraacetate is a derivative of glucose, specifically a methylated and acetylated form of alpha-D-glucopyranoside

科学研究应用

Alpha-D-Glucopyranoside methyl tetraacetate has several scientific research applications:

Industry: It is used in the synthesis of other complex carbohydrates and as a precursor for various chemical processes.

作用机制

Target of Action

Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside is a complex biochemical compound that is extensively used in the biopharmaceutical field It is known to play a pivotal role in the synthesis of diverse pharmaceutical agents combating inflammation and viral infections .

Mode of Action

It is proposed that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on this oxonium intermediate, either from the bottom or top side, leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Pharmacokinetics

Its water solubility at 25°c is estimated to be 1532e+004 mg/L, which may influence its bioavailability .

Result of Action

It is known to be a cornerstone for the construction of diverse pharmaceutical agents combating inflammation and viral infections .

Action Environment

It is known to be stored at a temperature of 2-8°c , suggesting that temperature could be a significant environmental factor influencing its stability.

准备方法

Alpha-D-Glucopyranoside methyl tetraacetate can be synthesized through the acetolysis of alpha-D-glucopyranoside. The process involves the reaction of alpha-D-glucopyranoside with acetic anhydride and acetic acid in the presence of a catalyst such as sulfuric acid or zinc chloride . The reaction typically proceeds at room temperature and results in the formation of the tetraacetate derivative.

化学反应分析

Alpha-D-Glucopyranoside methyl tetraacetate undergoes various chemical reactions, including:

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.

Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

相似化合物的比较

Alpha-D-Glucopyranoside methyl tetraacetate can be compared with other similar compounds, such as:

Methyl alpha-D-glucopyranoside: This compound lacks the acetyl groups present in the tetraacetate derivative and has different chemical properties and reactivity.

Methyl beta-D-glucopyranoside: This isomer has a different configuration at the anomeric carbon, leading to distinct chemical behavior and interactions.

Alpha-D-Glucopyranoside derivatives: Various derivatives with different functional groups can exhibit unique properties and applications, highlighting the versatility of glucopyranoside chemistry.

属性

IUPAC Name |

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUMFGDPBMNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964093 | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |

| Record name | NSC51250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of regioselective deacetylation in carbohydrate chemistry, and how does α-D-Glucopyranoside methyl tetraacetate factor into this?

A1: Regioselective deacetylation plays a crucial role in carbohydrate chemistry by enabling the selective removal of acetyl protecting groups from specific positions within a sugar molecule. This selectivity is essential for synthesizing complex oligosaccharides and glycoconjugates. α-D-Glucopyranoside methyl tetraacetate, with its four acetyl groups, serves as a model compound for studying the regioselectivity of enzymes like cellulose acetate esterases. Research has demonstrated that certain enzymes exhibit distinct preferences for deacetylating specific positions on α-D-Glucopyranoside methyl tetraacetate. For instance, a cellulose acetate esterase from Neisseria sicca SB preferentially removes the acetyl group at the C-3 position, followed by C-2, and then C-4 and C-6 at slower rates. [] This understanding of regioselective deacetylation pathways is valuable for tailoring enzymatic reactions to achieve desired carbohydrate structures.

Q2: How does acetylation influence the anomeric effect in methyl glycosides, specifically using α-D-Glucopyranoside methyl tetraacetate as an example?

A2: While the provided research papers do not directly investigate the influence of acetylation on the anomeric effect in α-D-Glucopyranoside methyl tetraacetate, they offer insights into the structural changes induced by acetylation. Comparing crystallographic data of methyl glycosides and their acetylated counterparts reveals that acetylation can disrupt hydrogen bonding patterns involving the acetal oxygen atom. [] This disruption might indirectly impact the anomeric effect by altering the electronic environment around the anomeric center. Further investigation is needed to fully understand the relationship between acetylation and the anomeric effect in α-D-Glucopyranoside methyl tetraacetate.

Q3: Can you elaborate on the use of α-D-Glucopyranoside methyl tetraacetate in understanding the mode of action of carbohydrate-active enzymes?

A3: α-D-Glucopyranoside methyl tetraacetate serves as a valuable tool for deciphering the mode of action of carbohydrate-active enzymes, particularly acetylxylan esterases. These enzymes play a crucial role in biomass degradation by removing acetyl groups from xylan, a major component of plant cell walls. Research has shown that an acetylxylan esterase from Geobacillus stearothermophilus (Axe2) exhibits a specific deacetylation pattern on both α-D-Glucopyranoside methyl tetraacetate and its xylose analog, methyl 2,3,4-tri-O-acetyl-β-d-xylopyranoside. [] Axe2 preferentially targets the acetyl group at position 6 in α-D-Glucopyranoside methyl tetraacetate. This suggests that Axe2, while classified as an acetylxylan esterase, possesses broader substrate specificity and may play a role in modifying other acetylated carbohydrates besides xylan.

Q4: What analytical techniques are commonly employed to study the deacetylation of α-D-Glucopyranoside methyl tetraacetate?

A4: Several analytical techniques are instrumental in monitoring and characterizing the deacetylation of α-D-Glucopyranoside methyl tetraacetate. Gas chromatography-mass spectrometry (GC-MS) of acetylated methyl glycosides is a widely used method for carbohydrate analysis. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D selective total correlation spectroscopy (TOCSY), provides detailed structural information and allows researchers to pinpoint the specific positions of deacetylation. [] These techniques, combined with other chromatographic and spectroscopic methods, enable comprehensive analysis of reaction products and contribute to a deeper understanding of enzyme action and reaction mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

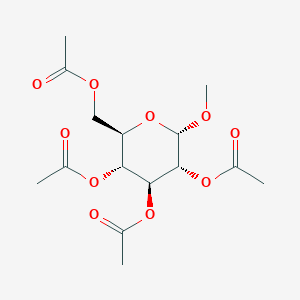

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![(10S)-5,17-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-6-ol](/img/structure/B17921.png)